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Disoxaril is an aromatic ether with the molecular formula C₂₀H₂₆N₂O₃ and a molecular weight of 342.4

g/mol [1]. Its structure consists of a 3-methylisoxazole group linked via a seven-carbon chain to a phenoxy

group bearing a 4,5-dihydrooxazole moiety [1].

The compound's primary mechanism of action is inhibiting viral uncoating. It binds to a hydrophobic pocket

within the viral protein 1 (VP1) capsid protein, beneath the "canyon" region used for host cell receptor

attachment [1] [2]. This binding stabilizes the entire viral capsid, raising the energy required for uncoating

and preventing the structural transitions necessary for the release of viral RNA into the host cell [1] [3]. This

process also suppresses the natural "breathing" motions of the virion, which involve the transient

externalization of the N-terminal of VP1 and VP4 [2].
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Figure 1: Mechanism of action of Disoxaril, depicting its binding to the VP1 capsid protein and the

subsequent inhibition of viral uncoating and RNA release.

Antiviral Activity and Efficacy Data

Disoxaril demonstrates broad-spectrum activity against various picornaviruses. The following table

summarizes key efficacy data from in vitro and in vivo studies.
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Virus / Model Assay / System
Result /
Efficacy (EC₅₀
/ IC₅₀)

Key Findings / Outcome

Enteroviruses (in
vitro) [1]

Cell-based assays 0.1 - 1.2 µM Broad-spectrum activity against
multiple enteroviruses.

Rhinoviruses (in
vitro) [1]

Cell-based assays 0.05 - 0.8 µM Includes activity against Human
Rhinovirus 14 (HRV-14).

Poliovirus 1 (in vitro)
[1] [3]

Cell-based replication
assay

~5.6 µM Less susceptible due to
structural differences in VP1.

Coxsackievirus B1
(in vivo) [1] [4]

Neonatal mouse
model, 25 mg/kg/day

for 10 days

N/A 85% survival (vs. 20%
untreated); 3.5 log reduction in

brain viral titer.

Enterovirus 71 (in
vitro) [3]

MTS-based CPE assay

in RD cells

15.32 µM Confirms activity against a

clinically relevant enterovirus.

Experimental Protocols for Key Studies

Viral Uncoating Inhibition Assay

This method is used to demonstrate the direct effect of Disoxaril on the viral capsid [5]. Purified virions are

incubated with the compound. The drug-treated and untreated viruses are then subjected to a stressor that

typically triggers uncoating, such as heating or exposure to cell membrane extracts or mildly acidic pH. The

physical integrity of the virions is assessed, often via sucrose gradient centrifugation, to check for the

dissociation of capsid proteins or the release of genomic RNA. Disoxaril's stabilization effect is confirmed

by a reduced rate of virion disruption compared to the untreated control.

In Vivo Efficacy Model (Coxsackievirus B1 Neuroinfection)
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This protocol assesses the therapeutic potential of Disoxaril in a live animal model [1] [4]. Newborn mice

are inoculated subcutaneously with a lethal dose (e.g., 20 MLD₅₀) of Coxsackievirus B1. The treatment

group receives daily subcutaneous injections of Disoxaril at 25 mg/kg for 10 days, starting shortly after

infection. The control group receives a placebo. Key endpoints monitored include survival rates over 10-13

days and the quantification of viral titers in brain tissue, measured at regular intervals (e.g., days 7, 8, 9) and

expressed as plaque-forming units per gram (PFU/g) of tissue.

Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This is a standard in vitro method for determining the IC₅₀ of Disoxaril [6]. Host cells are infected with a

standardized dose of virus. After adsorption, the medium is replaced with maintenance medium containing

serial dilutions of Disoxaril. The cells are incubated until the virus-induced CPE is fully developed in the

untreated control wells. Cell viability is then quantified using a dye-uptake assay. The IC₅₀ is calculated as

the concentration of the compound that protects 50% of the cells from virus-induced destruction.

Pharmacological and Resistance Considerations

Pharmacokinetics and Toxicity

In murine studies, a regimen of 25 mg/kg/day achieved plasma concentrations of 12-18 µM and had a half-

life of approximately 2.3 hours [1]. Disoxaril's cytotoxicity (CC₅₀) in HeLa cells has been reported at 37

µM, and in RD and Vero cells, it is over 147 µM, indicating a selective antiviral effect [3].

Antiviral Resistance

A significant challenge with Disoxaril monotherapy is the rapid emergence of resistant virus mutants [7] [4].

In a Coxsackievirus B1 mouse model, resistant mutants emerged as early as 7-8 days post-inoculation,

exhibiting an IC₅₀ increase of over 40 µM compared to 0.59–1.37 µM for the wild-type virus [4]. These

resistant mutants often carry specific point mutations in the VP1 capsid protein, such as M213T and L220F,

which reduce drug binding affinity [1]. Resistant viruses can display altered phenotypic characteristics,
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including larger and more irregular plaques, reduced thermal stability at 50°C, and slightly increased

pathogenicity in mice [4].

Research Significance and Strategic Applications

While Disoxaril itself did not progress to widespread clinical use, it remains a valuable tool compound and

its development provided critical insights.

Proof of Concept for Capsid-Binding: It validated the viral capsid, specifically the VP1 hydrophobic

pocket, as a viable target for antiviral drug development [1] [2].
Combination Therapy: To combat resistance, research has shifted towards combination therapy.

Studies show that alternating administration of Disoxaril in a triple combination with guanidine-HCl
and oxoglaucine successfully prevented the emergence of resistance and increased treatment

efficacy in a mouse model [7].
Molecular Dynamics Studies: Disoxaril and related WIN compounds have been used in

sophisticated molecular dynamics simulations to study long-range allosteric communication within the
viral capsid, revealing how drug binding in one pocket can dampen large-scale correlated motions

necessary for uncoating [2].
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Figure 2: Contrasting outcomes of Disoxaril monotherapy versus combination therapy in preventing

antiviral resistance.

Disoxaril serves as a foundational example of targeted antiviral design. Research into this compound and its

analogs continues to inform the development of broader-spectrum and more resilient antiviral strategies,

particularly through the use of combination therapies to overcome resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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